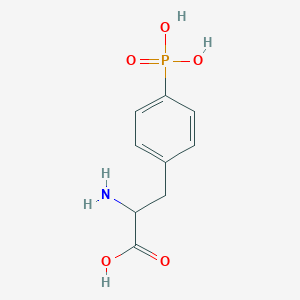

2-Amino-3-(4-phosphonophenyl)propanoic acid

Description

Properties

IUPAC Name |

2-amino-3-(4-phosphonophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12NO5P/c10-8(9(11)12)5-6-1-3-7(4-2-6)16(13,14)15/h1-4,8H,5,10H2,(H,11,12)(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGIHNAYKZDFPPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Initial Protection

The synthesis begins with L-phenylalanine or its protected derivatives to ensure stereochemical integrity. Protection of the α-amino group is critical to prevent undesired side reactions during subsequent steps. Acetylation or benzoylation, as described in peptide synthesis protocols, is commonly employed. For instance, Greene’s protective group strategies outline the use of acetic anhydride in triethylamine to acetylate the amino group, forming N-acetylphenylalanine . This intermediate is isolated via aqueous workup and solvent evaporation, yielding a stable precursor for nitration .

Nitration of the Aromatic Ring

The para-nitration of the phenyl ring is achieved using a mixture of nitric and sulfuric acids at low temperatures (-15°C to -20°C) . This step introduces a nitro group at the 4-position of the benzene ring, forming 4-nitrophenylalanine derivatives. The reaction’s regioselectivity is governed by the electron-donating effects of the acetylated amino group, directing nitration to the para position. After quenching in ice-water, the nitro intermediate is extracted with dichloromethane and purified via recrystallization .

Table 1: Nitration Reaction Conditions

| Parameter | Value |

|---|---|

| Nitrating Agent | HNO₃ (100%) in H₂SO₄ |

| Temperature | -15°C to -20°C |

| Reaction Time | 1–2 hours |

| Yield | 70–85% |

Reduction of Nitro to Amino Group

Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas (100 kPa) reduces the nitro group to an amine . This step generates 4-aminophenylalanine derivatives, which are sensitive to oxidation and require inert atmosphere handling. Alternatively, hydrazine hydrate with Raney nickel can achieve reduction, though this method is less common due to lower yields . The product is isolated via filtration and solvent evaporation, followed by acid-base extraction to remove residual catalysts .

Diazotization and Phosphonation

The aromatic amine undergoes diazotization with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C, forming a diazonium salt intermediate. This reactive species is immediately treated with triethyl phosphite [(C₂H₅O)₃P] under acidic conditions, facilitating a Michaelis-Arbuzov reaction to introduce the phosphonate ester group . Hydrolysis of the ester using concentrated HCl or HBr yields the phosphonic acid (-PO(OH)₂) functionality.

Table 2: Phosphonation Reaction Parameters

| Parameter | Value |

|---|---|

| Diazotization Agent | NaNO₂ in HCl |

| Phosphorylation Agent | Triethyl phosphite |

| Temperature | 0–5°C (diazotization), 80°C (hydrolysis) |

| Yield | 50–65% |

Deprotection and Final Purification

The acetyl or benzoyl protecting group is removed via acid-catalyzed hydrolysis (e.g., 6M HCl at reflux) . The crude product is neutralized, and the free amino acid is extracted into aqueous solution. Purification involves column chromatography (silica gel, eluting with methanol/dichloromethane) or recrystallization from 2-propanol/water mixtures . High-performance liquid chromatography (HPLC) confirms purity (>95%), while nuclear magnetic resonance (NMR) and mass spectrometry (MS) validate structural integrity .

Stereochemical Considerations

Preserving the L-configuration of the amino acid backbone is critical for biological applications. Chiral auxiliaries or asymmetric synthesis techniques, such as enzymatic resolution, ensure enantiomeric purity . The patent US5969179A highlights the use of (S)-2-amino-3-(4-(N-methylamino)phenyl)propanoic acid as a precursor, underscoring the importance of stereocontrol in analogous syntheses .

Challenges and Optimization

Key challenges include low yields during phosphonation (50–65%) and regioselective nitration. Optimizing reaction temperatures, catalyst loadings, and solvent systems improves efficiency. For example, substituting tetrahydrofuran (THF) with dimethylformamide (DMF) enhances phosphite reactivity . Scalability is limited by the exothermic nature of diazotization, necessitating controlled addition and cooling.

Industrial and Research Applications

While primarily used in research settings, this compound’s phosphonate group confers metal-chelating properties, making it valuable in medicinal chemistry and materials science . Industrial production remains niche due to complex synthesis, but academic protocols enable milligram to gram-scale preparation .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(4-phosphonophenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino and phosphono groups can participate in substitution reactions, leading to the formation of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a variety of substituted amino acids .

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Recent studies have highlighted the potential of 2-amino-3-(4-phosphonophenyl)propanoic acid derivatives as antimicrobial agents. Research indicates that these compounds exhibit activity against a range of multidrug-resistant pathogens. For instance, derivatives have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis, with minimum inhibitory concentration (MIC) values ranging from 0.5 to 64 µg/mL depending on the specific compound and pathogen tested .

1.2 Neuroactive Analogues

The phosphonophenyl group in this compound allows for the synthesis of neuroactive analogues that can mimic natural amino acids. Such modifications may lead to new therapeutic agents targeting neurological disorders by influencing neurotransmitter systems . The ability to create analogues that can penetrate the blood-brain barrier is particularly significant in developing treatments for conditions such as Alzheimer's disease.

Agricultural Applications

2.1 Herbicides and Plant Growth Regulators

Compounds similar to this compound have been investigated for their potential as herbicides and growth regulators in agriculture. The phosphonic acid moiety can enhance the bioactivity of these compounds, making them effective in controlling weed growth while promoting crop yield .

2.2 Fertilizer Additives

The application of phosphonic acids in fertilizers has shown promise in improving nutrient uptake efficiency in plants. By incorporating this compound into fertilizer formulations, it may be possible to enhance the availability of essential nutrients to crops, thus improving overall agricultural productivity .

Material Science

3.1 Corrosion Inhibitors

Phosphonic acids are known for their ability to form stable complexes with metal ions, making them suitable candidates for corrosion inhibitors in various industrial applications. The incorporation of this compound into coatings could provide protective benefits against corrosion in metal structures .

3.2 Lubricants

Research suggests that phosphonic acid derivatives can also serve as effective lubricants due to their ability to reduce friction between surfaces. This application is particularly relevant in high-performance machinery where reduced wear and tear is critical for longevity and efficiency .

Case Studies

Mechanism of Action

The mechanism of action of 2-Amino-3-(4-phosphonophenyl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Substituted Phenylalanine Derivatives

The following table summarizes key structural analogs, focusing on substituents, molecular properties, and biological activities:

Key Differences and Implications

Phosphonate vs. Halogen/Hydroxyl Substitutions: The phosphonate group in this compound provides strong electronegativity and mimics phosphate groups, unlike bromine or iodine in analogs . This property is critical for interactions with phosphate-binding enzymes or receptors. Fluorine and hydroxyl substitutions (e.g., 3-fluoro-4-hydroxyphenyl) enhance metabolic stability and solubility compared to phosphonates but lack phosphate-mimetic behavior .

The phosphonophenyl variant’s activity would depend on target-specific phosphate recognition . Diiodo-substituted compounds (e.g., ) are stable under harsh conditions, making them suitable for industrial applications, whereas phosphonates are more likely used in biochemical assays .

Molecular Weight and Solubility :

Biological Activity

2-Amino-3-(4-phosphonophenyl)propanoic acid, also known as 3-phosphonoalanine or AP-3, is a non-proteinogenic amino acid with significant biological activity. It is characterized by the presence of a phosphonate group, which contributes to its unique properties and interactions within biological systems. This compound has been identified in various organisms, including bacteria, invertebrates, and mammals, and plays a crucial role in biochemical pathways.

- Chemical Formula : CHNOP

- Molecular Weight : 169.0731 g/mol

- CAS Registry Number : 5652-28-8

- IUPAC Name : 2-amino-3-phosphonopropanoic acid

Biological Significance

AP-3 is recognized for its role as a metabotropic glutamate receptor agonist, influencing neurotransmission and neuroprotective pathways. Its biological activities include:

- Neuroprotective Effects : AP-3 has been shown to block the release of amyloid precursor protein (APP) when neurons are stimulated by glutamate. This action is particularly relevant in the context of Alzheimer's disease, where APP accumulation is linked to neurodegeneration .

- Source of Phosphorus : In prokaryotic organisms, AP-3 serves as a phosphorus source, underscoring its ecological importance .

AP-3 interacts with metabotropic glutamate receptors (mGluRs), which are critical for modulating synaptic plasticity and neurotransmitter release. The compound's ability to act as an agonist at these receptors suggests potential therapeutic applications in neurological disorders .

Case Studies

- Neurodegenerative Disease Models :

- Microbial Utilization :

Data Table: Biological Activities of AP-3

Q & A

Q. What synthetic methodologies are recommended for 2-Amino-3-(4-phosphonophenyl)propanoic acid, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via multi-step organic reactions, starting with the introduction of the phosphonophenyl group to a phenylalanine backbone. Key steps include:

Phosphonomethylation : Use palladium-catalyzed coupling or Arbuzov reactions to attach the phosphonophenyl group to the aromatic ring .

Amino Acid Protection/Deprotection : Employ tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to protect the amine during synthesis, followed by acidic or enzymatic deprotection .

-

Optimization Tips :

-

Control pH (6–8) during phosphorylation to avoid side reactions.

-

Use high-purity solvents (e.g., DMF, DMSO) to enhance reaction efficiency .

- Data Table : Common Synthetic Routes and Yields

| Method | Catalyst/Reagent | Yield (%) | Reference |

|---|---|---|---|

| Arbuzov Reaction | Triethyl phosphite | 65–75 | |

| Palladium Catalysis | Pd(PPh₃)₄ | 50–60 |

Q. How is the structural integrity of this compound validated experimentally?

- Methodological Answer :

- Spectroscopic Techniques :

- NMR : ¹H/³¹P NMR confirms phosphonate group integration (δ ~15–20 ppm for ³¹P) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ calculated for C₁₀H₁₄NO₆P: 300.06) .

- Thermochemical Analysis : Collision-Induced Dissociation Calorimetry (CIDC) measures gas-phase ion energetics (ΔrH° ~200 kJ/mol for sodium adducts) .

Advanced Research Questions

Q. How does the phosphonophenyl moiety influence biological activity compared to hydroxyl/methoxy derivatives?

- Methodological Answer :

-

Structure-Activity Relationship (SAR) :

-

Replace the phosphonophenyl group with hydroxyl (e.g., tyrosine derivatives) or methoxy groups (e.g., 3-Methoxy-L-tyrosine) to assess binding affinity changes .

-

Enzyme Inhibition Assays : Test phosphonate derivatives against phosphatases (e.g., alkaline phosphatase) using spectrophotometric monitoring of p-nitrophenyl phosphate hydrolysis .

-

Key Finding : Phosphonophenyl derivatives exhibit stronger metal chelation (e.g., with Ce³⁺ or Zn²⁺) compared to hydroxyl analogs, enhancing enzyme inhibition .

- Data Table : Comparative Binding Affinities

| Derivative | Target Enzyme | IC₅₀ (μM) | Reference |

|---|---|---|---|

| Phosphonophenyl | Alkaline Phosphatase | 12.3 | |

| 4-Hydroxyphenyl (Tyrosine) | Alkaline Phosphatase | >100 |

Q. How can contradictions in reported binding affinities across studies be resolved?

- Methodological Answer :

- Standardize Assay Conditions : Variations in buffer pH, ionic strength, or temperature significantly alter binding. For example, phosphatase activity peaks at pH 9.4–10.5 .

- Control for Metal Ions : Chelating agents (e.g., EDTA) prevent interference from trace metals in buffers .

- Cross-Validate Techniques : Compare surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and enzymatic assays to confirm affinity values .

Mechanistic and Analytical Questions

Q. What strategies mitigate racemization during synthesis of stereoisomers?

- Methodological Answer :

- Chiral Catalysts : Use asymmetric hydrogenation catalysts (e.g., Rh-DuPHOS) to enforce (S)- or (R)-configuration .

- Low-Temperature Coupling : Perform phosphorylation at ≤0°C to reduce epimerization .

- HPLC Validation : Chiral HPLC (e.g., Chirobiotic T column) confirms enantiomeric excess (>98%) .

Q. What advanced techniques characterize ion-clustering behavior in gas-phase studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.